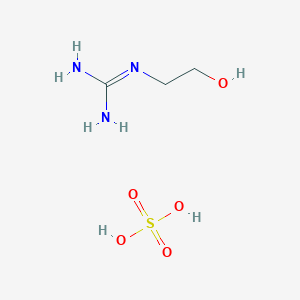

beta-Hydroxyethylguanidine sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beta-Hydroxyethylguanidine sulfate might be a derivative of guanethidine , which is an antihypertensive agent . Guanethidine works by inhibiting selectively transmission in post-ganglionic adrenergic nerves .

Molecular Structure Analysis

The molecular structure of a compound like this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) or mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific chemical structure. It might react with acids or bases, and could potentially undergo redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

DNA Damage and Radical Production

Aminoguanidine, a related compound to beta-Hydroxyethylguanidine sulfate, is explored for its properties in inhibiting the formation of advanced glycation endproducts (AGEs) and reversing glycation-mediated damage. However, its interaction with transition metals like Fe+3 has shown potential for causing damage to supercoiled plasmid DNA, indicating a need for caution in its clinical use (Suji & Sivakami, 2006).

Catalysis in Aldol Reactions

The compound 1,1,3,3-tetramethylguanidine lactate, structurally similar to this compound, has been demonstrated as an effective recyclable catalyst in direct aldol reactions, producing β-hydroxyl ketones. This catalytic process, conducted without solvents at room temperature, is noted for its green and efficient properties (Zhu et al., 2005).

Anion Recognition and Separation

Iminoguanidines, chemically related to this compound, have been recognized for their remarkable ability to identify and separate anions in competitive aqueous environments. Their high recognition abilities towards hydrophilic oxyanions, such as sulfate, chromate, and carbonate, are attributed to strong hydrogen bonding from guanidinium groups. This property is leveraged in applications like sulfate removal from seawater and CO2 capture for climate change mitigation (Custelcean, 2020).

Prevention of Advanced Glycation Endproducts

Aminoguanidine, closely associated with this compound, is researched as a therapeutic agent for preventing the formation of AGEs. Its reactivity with alpha, beta-dicarbonyl compounds helps in averting AGE formation. However, its multifaceted reactivity with various biological molecules necessitates careful concentration control to ensure selective prevention of AGE formation (Thornalley, 2003).

Synthesis Technologies

Research on green synthesis technologies highlights the potential of using hydroxyguanidine, synthesized from hydroxylamine sulfate and other reagents, as a clean and superior alternative to traditional processes. This technology emphasizes the importance of environmental-friendly procedures in chemical synthesis (Xiao-qian, 2015).

Safety and Hazards

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for beta-Hydroxyethylguanidine sulfate involves the reaction of guanidine with ethylene oxide followed by sulfation of the resulting beta-hydroxyethylguanidine.", "Starting Materials": [ "Guanidine", "Ethylene oxide", "Sulfuric acid" ], "Reaction": [ "Guanidine is reacted with ethylene oxide in the presence of a catalyst such as sodium hydroxide to form beta-hydroxyethylguanidine.", "The beta-hydroxyethylguanidine is then sulfated using sulfuric acid to form beta-Hydroxyethylguanidine sulfate." ] } | |

CAS No. |

1876-16-0 |

Molecular Formula |

C6H20N6O6S |

Molecular Weight |

304.33 g/mol |

IUPAC Name |

2-(2-hydroxyethyl)guanidine;sulfuric acid |

InChI |

InChI=1S/2C3H9N3O.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4) |

InChI Key |

LEFVEGMUBOYNON-UHFFFAOYSA-N |

SMILES |

C(CO)N=C(N)N.OS(=O)(=O)O |

Canonical SMILES |

C(CO)N=C(N)N.C(CO)N=C(N)N.OS(=O)(=O)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2594169.png)

![1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2594176.png)

![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2594180.png)

![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594184.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594185.png)